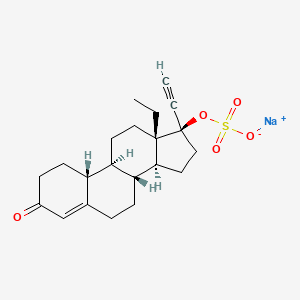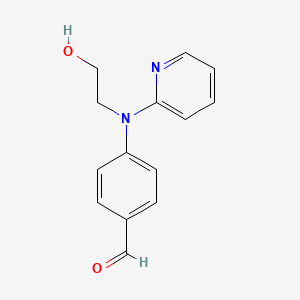
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry . It is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde typically involves the reaction of 2-hydroxyethylamine with 2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzoic acid.
Reduction: 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and the molecular target being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridyl)benzaldehyde: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)benzaldehyde: Similar structure but lacks the pyridin-2-yl group.
Uniqueness
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde is unique due to the presence of both the hydroxyethyl and pyridin-2-yl groups, which confer specific chemical properties and reactivity . This dual functionality makes it a versatile intermediate in the synthesis of various biologically active molecules.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[2-hydroxyethyl(pyridin-2-yl)amino]benzaldehyde |
InChI |
InChI=1S/C14H14N2O2/c17-10-9-16(14-3-1-2-8-15-14)13-6-4-12(11-18)5-7-13/h1-8,11,17H,9-10H2 |
InChI Key |
OJHKCJXJCUMFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CCO)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


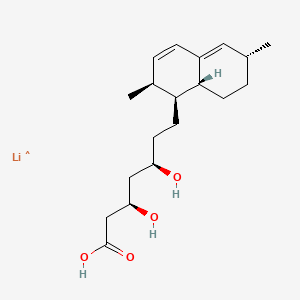
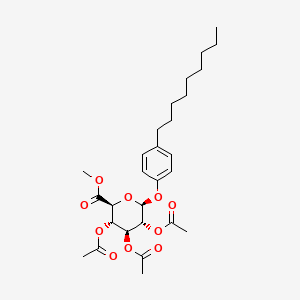
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
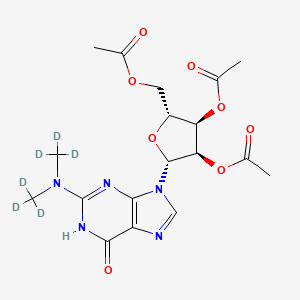

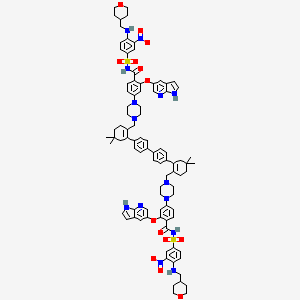

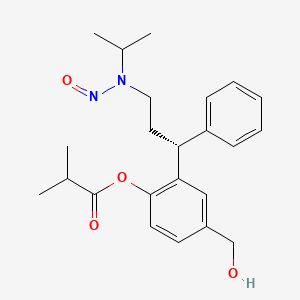
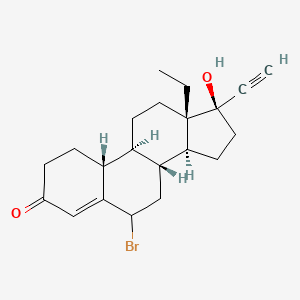
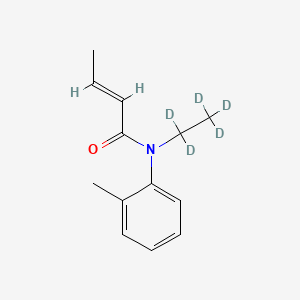
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)

